molecular formula C15H8ClFOS B11689780 (2Z)-2-(2-chloro-6-fluorobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(2-chloro-6-fluorobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11689780
M. Wt: 290.7 g/mol
InChI Key: SOCNZAXBCNGFAV-ZSOIEALJSA-N
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Description

(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiophene core substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more environmentally friendly solvents and catalysts may be explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol or hydrocarbon.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzothiophen-3-one: The parent compound without the chloro and fluoro substituents.

    2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.

    Benzothiophene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzothiophene core provides a distinct profile that can be advantageous in various applications.

Properties

Molecular Formula

C15H8ClFOS

Molecular Weight

290.7 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8ClFOS/c16-11-5-3-6-12(17)10(11)8-14-15(18)9-4-1-2-7-13(9)19-14/h1-8H/b14-8-

InChI Key

SOCNZAXBCNGFAV-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)S2

Origin of Product

United States

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